molecular formula C13H15BClNO4 B1278305 4-Chloro-N-(Boc)-indole-2-boronic acid CAS No. 475102-11-5

4-Chloro-N-(Boc)-indole-2-boronic acid

Cat. No.: B1278305
CAS No.: 475102-11-5
M. Wt: 295.53 g/mol
InChI Key: HUWASNXIUPJIJH-UHFFFAOYSA-N
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Description

4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid typically involves the borylation of a suitable indole precursor. One common method is the palladium-catalyzed borylation of 4-chloro-1H-indole using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes . The use of flow microreactors also allows for better heat and mass transfer, reducing the risk of side reactions and improving the overall safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(Boc)-indole-2-boronic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Biaryls: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Indoles: Formed from nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(Boc)-indole-2-boronic acid is unique due to the presence of both a boronic acid group and a tert-butoxycarbonyl protecting group on the indole ring. This combination of functional groups allows for selective reactions and provides versatility in synthetic applications. Additionally, the chlorine atom on the indole ring offers further opportunities for functionalization through substitution reactions .

Properties

IUPAC Name

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWASNXIUPJIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452758
Record name [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-11-5
Record name 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475102-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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